1,2,4-Oxadiazole-5-carboxamide, 3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-N-methyl-
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Overview
Description
1,2,4-Oxadiazole-5-carboxamide, 3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-N-methyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the oxadiazole family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-oxadiazole derivatives typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method includes the reaction of benzaldehyde with malonic acid in the presence of piperidine to yield cinnamic acid, which is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain 3,5-disubstituted 1,2,4-oxadiazole derivatives .
Industrial Production Methods
Industrial production methods for 1,2,4-oxadiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Oxadiazole-5-carboxamide, 3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-N-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole N-oxides, while reduction can produce hydroxylated derivatives .
Scientific Research Applications
1,2,4-Oxadiazole-5-carboxamide, 3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-N-methyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of high-energy materials and as a component in specialty chemicals
Mechanism of Action
The mechanism of action of 1,2,4-oxadiazole-5-carboxamide, 3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-N-methyl- involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its therapeutic effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Oxadiazole: Another regioisomer of oxadiazole with different electronic properties.
1,2,5-Oxadiazole:
1,3,4-Oxadiazole: Exhibits different biological activities and is used in various pharmaceutical applications.
Uniqueness
1,2,4-Oxadiazole-5-carboxamide, 3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-N-methyl- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly effective in certain biological applications, such as antimicrobial and anticancer therapies .
Properties
Molecular Formula |
C11H8ClN5O2 |
---|---|
Molecular Weight |
277.66 g/mol |
IUPAC Name |
3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-N-methyl-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C11H8ClN5O2/c1-13-10(18)11-16-9(17-19-11)6-4-15-8-5(7(6)12)2-3-14-8/h2-4H,1H3,(H,13,18)(H,14,15) |
InChI Key |
VXSFERMGCMRQLJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NC(=NO1)C2=CN=C3C(=C2Cl)C=CN3 |
Origin of Product |
United States |
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